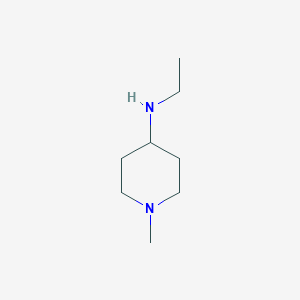

N-ethyl-1-methylpiperidin-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

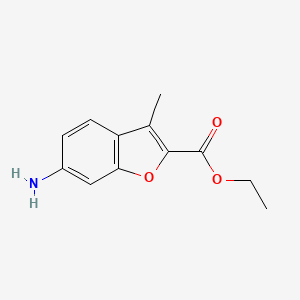

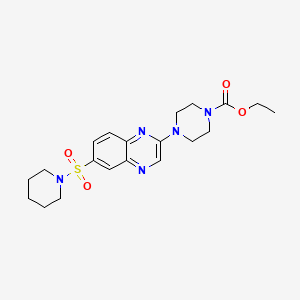

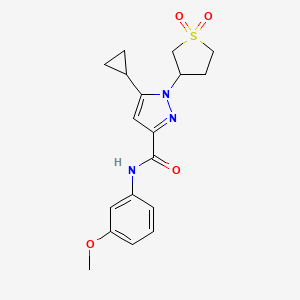

“N-ethyl-1-methylpiperidin-4-amine” is a chemical compound with the molecular formula C8H18N2 . It is used in various fields, including pharmaceutical development and organic synthesis. It is stored at room temperature and in an inert atmosphere .

Molecular Structure Analysis

“this compound” has a molecular weight of 142.24 . The InChI code for this compound is 1S/C8H18N2/c1-3-9-8-4-6-10(2)7-5-8;;/h8-9H,3-7H2,1-2H3 .Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature . It should be stored in a dark place and under an inert atmosphere .Wissenschaftliche Forschungsanwendungen

Enantioselective Catalysis

N-ethyl-1-methylpiperidin-4-amine derivatives are utilized in the field of catalysis, particularly in enantioselective reactions. For instance, primary amine-thiourea derivatives have been found to be active and highly enantioselective catalysts for the conjugate addition of ketones to nitroalkenes. This catalytic activity extends across a broad substrate scope, including nitroalkenes with aromatic or aliphatic substituents and a wide variety of ketones as reacting partners. This study highlights the mechanism involving cooperative activation of the electrophile by the thiourea and of the ketone by the primary amine, indicating an enamine mechanism (Hongbing Huang & E. Jacobsen, 2006).

Synthesis and Functionalization of Amines

This compound is central to the development of methods for the synthesis and functionalization of amines. For instance, expedient reductive amination processes using cobalt oxide nanoparticles have been reported for the selective synthesis of N-methylated and N-alkylated amines. This process is significant for the production of fine chemicals and pharmaceutical intermediates, highlighting the importance of this compound derivatives in medicinal chemistry (T. Senthamarai et al., 2018).

Electrochemical Studies

The electrochemical oxidation of primary amines, including this compound, in ionic liquid media has been studied for the formation of organic layers attached to electrode surfaces. This research has implications for the development of sensors and other electrochemical devices, showcasing the compound's role in modifying electrode surfaces for enhanced electrochemical reactivity (J. Ghilane et al., 2010).

Pharmaceutical Intermediates

The compound plays a crucial role in the synthesis of pharmaceutical intermediates. A study describes the expedient synthesis of key intermediates, including N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, as part of the preparation process for premafloxacin, an antibiotic for veterinary use. This highlights the compound's application in synthesizing complex molecules for pharmaceutical research (T. Fleck et al., 2003).

Safety and Hazards

The safety information for “N-ethyl-1-methylpiperidin-4-amine” indicates that it may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Wirkmechanismus

Mode of Action

Generally, compounds like this can interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or direct activation

Biochemical Pathways

It’s worth noting that many compounds can affect multiple pathways, and the effects can vary depending on the specific context within the cell

Pharmacokinetics

These properties play a crucial role in determining the bioavailability of a compound, which is the proportion of the compound that enters circulation and can have an active effect

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other compounds can affect how a compound interacts with its targets and how stable it is . .

Eigenschaften

IUPAC Name |

N-ethyl-1-methylpiperidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-3-9-8-4-6-10(2)7-5-8/h8-9H,3-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJCMPLHRWWWPHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1CCN(CC1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(2-phenoxypropanoylamino)thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2992281.png)

![7-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B2992285.png)

![5-[(mesitylsulfonyl)amino]-2-piperazin-1-yl-N-(tetrahydrofuran-2-ylmethyl)nicotinamide](/img/structure/B2992290.png)

![1-(Cyclopropylmethyl)-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B2992295.png)

![3-{4-[(Thiolan-3-yl)amino]phenoxy}benzamide](/img/structure/B2992296.png)